molecular formula C16H15N3O3S B11138077 methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11138077
M. Wt: 329.4 g/mol
InChI Key: LRHPBOOTQBQVMG-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ring and subsequent esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The thiazole ring may interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring, which may affect its biological activity and chemical reactivity.

    Ethyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group, which can influence its solubility and pharmacokinetics.

    Methyl 2-[(1H-indol-1-ylacetyl)amino]-5-ethyl-1,3-thiazole-4-carboxylate: Contains an ethyl group on the thiazole ring, potentially altering its interaction with biological targets.

Uniqueness

Methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-[(2-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-10-14(15(21)22-2)18-16(23-10)17-13(20)9-19-8-7-11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,17,18,20)

InChI Key

LRHPBOOTQBQVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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